An antibiotic combination product of piperacillin and tazobactam, a penicillanic acid derivative with enhanced beta-lactamase inhibitory activity, that is used for the intravenous treatment of intra-abdominal, pelvic, and skin infections and for community-acquired pneumonia of moderate severity. It is also used for the treatment of PSEUDOMONAS AERUGINOSA INFECTIONS.
Zosyn
CAS No.: 157044-21-8
Cat. No.: VC21361381
Molecular Formula: C33H38N9NaO12S2
Molecular Weight: 839.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157044-21-8 |
---|---|
Molecular Formula | C33H38N9NaO12S2 |
Molecular Weight | 839.8 g/mol |
IUPAC Name | sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14-,15+,20-;7-,8+,10+;/m11./s1 |
Standard InChI Key | TUPFOYXHAYOHIB-YCAIQWGJSA-M |
Isomeric SMILES | CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |
SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |
Canonical SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |
Introduction
Mechanism of Action
The mechanism of action of Zosyn involves the complementary activities of its two components:
Piperacillin Mechanism
Piperacillin exerts its bactericidal effect by interfering with bacterial cell wall synthesis. It inhibits the final transpeptidation step of peptidoglycan synthesis by binding to specific penicillin-binding proteins (PBPs) located in the bacterial cell wall, which ultimately leads to cell lysis and death .
Tazobactam Mechanism
Tazobactam has little intrinsic antibacterial activity but is a potent inhibitor of many bacterial β-lactamases, including those produced by organisms resistant to piperacillin and other penicillins . Tazobactam protects piperacillin from degradation by binding irreversibly to the active site of β-lactamases, thereby allowing piperacillin to exert its antibacterial effect on otherwise resistant bacteria .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Peak plasma concentrations of both piperacillin and tazobactam are attained immediately after completion of an intravenous infusion of Zosyn . Following a 30-minute infusion, piperacillin plasma concentrations are similar to those attained when equivalent doses of piperacillin are administered alone .
Metabolism
Piperacillin undergoes metabolism to a minor microbiologically active desethyl metabolite . Tazobactam is metabolized to a single metabolite that lacks pharmacological and antibacterial activities .
Elimination
Both piperacillin and tazobactam have relatively short half-lives, which explains why steady-state plasma concentrations are similar to those observed after the first dose . The compounds are primarily eliminated through renal mechanisms.
Clinical Indications
Zosyn is indicated for the treatment of patients with moderate to severe infections caused by susceptible isolates of designated bacteria in the following conditions:
Intra-abdominal Infections
Zosyn is approved for the treatment of appendicitis (complicated by rupture or abscess) and peritonitis caused by β-lactamase producing isolates of Escherichia coli or members of the Bacteroides fragilis group, including B. fragilis, B. ovatus, B. thetaiotaomicron, or B. vulgatus .
Respiratory Tract Infections
The drug is indicated for community-acquired pneumonia in adults and nosocomial pneumonia in both adult and pediatric patients 2 months of age and older . For nosocomial pneumonia, Zosyn is often administered in combination with an aminoglycoside, particularly when Pseudomonas aeruginosa infection is suspected .
Skin and Skin Structure Infections
Zosyn is approved for both uncomplicated and complicated skin and skin structure infections in adults, including cellulitis and other skin infections .
Urinary Tract and Gynecological Infections
The drug is indicated for pyelonephritis, complicated cystitis, and female pelvic infections in adults . In post-marketing surveillance studies, efficacy rates for pyelonephritis and complicated cystitis were particularly high at 97.7% and 100% respectively .
Sepsis
Zosyn has demonstrated efficacy in the treatment of sepsis, with response rates of 74.4% reported in post-marketing surveillance studies .
Dosage and Administration
Standard Dosing
Zosyn is administered by intravenous infusion over 30 minutes . The dosage varies by indication:
Table 1: Standard Zosyn Dosing Regimens for Adults
Indication | Dosage | Total Daily Dose | Duration |
---|---|---|---|
Most indications | 3.375 g every 6 hours | 13.5 g | 7-10 days |
Nosocomial pneumonia | 4.5 g every 6 hours | 18.0 g | 7-14 days |
For nosocomial pneumonia, Zosyn is typically administered with an aminoglycoside, and treatment with the aminoglycoside should be continued in patients from whom P. aeruginosa is isolated .
Special Populations
Dosage adjustments are necessary for patients with renal impairment (creatinine clearance ≤ 40 mL/min) and for dialysis patients . The specific adjustments depend on the severity of renal impairment and the presence of dialysis.
For pediatric patients, dosing is based on weight and the specific indication. Post-marketing surveillance has confirmed the safety and efficacy of Zosyn in pediatric populations, though the incidence of diarrhea was noted to be moderately higher in pediatric patients, particularly those under 2 years of age .
Clinical Efficacy
Efficacy in Adult Populations
Clinical trials have demonstrated the efficacy of Zosyn across various infections. In trials of nosocomial lower respiratory tract infections, Zosyn (in combination with an aminoglycoside) showed comparable efficacy to imipenem/cilastatin plus an aminoglycoside, with similar rates of treatment-emergent adverse events .
Efficacy in Pediatric Populations
Table 2: Efficacy Rates by Infection Type in Pediatric Patients
Infection Type | Response Rate |
---|---|
Pneumonia | 96.9% |
Pyelonephritis | 97.7% |
Complicated cystitis | 100.0% |
Sepsis | 74.4% |
These high response rates confirm Zosyn's utility as an empiric therapeutic antimicrobial agent for various infectious diseases in pediatric populations .
Adverse Reaction | Incidence Rate |
---|---|
Diarrhea | 11.7% |
Liver function abnormal | 1.3% |
Rash | 1.3% |
Liver disorder | 0.7% |
Clinical trials in adults have reported various adverse events, including vascular disorders such as phlebitis (1.3%), thrombophlebitis (≤1%), hypotension (≤1%), and flushing (≤1%) .
Serious Adverse Events
Serious adverse drug reactions are relatively uncommon. In the pediatric post-marketing surveillance, five serious adverse drug reactions were reported in 4 patients, including liver function abnormalities, diarrhea, fever, and rash . All of these serious adverse reactions were reported to have recovered or relieved .
Drug Interactions
One notable drug interaction concerns the combination of Zosyn with vancomycin. Research has indicated that Zosyn plus vancomycin (Z+V) is associated with a higher risk of acute kidney injury (AKI) compared to alternative antibiotic combinations plus vancomycin in intensive care unit (ICU) patients . A meta-analysis found that Z+V had a risk ratio for AKI of 1.79 (95% CI, 1.46-2.19; p < 0.001) compared to alternative combinations with vancomycin . When specifically compared with cefepime plus vancomycin (C+V), Z+V showed a risk ratio for kidney injury of 1.70 (95% CI, 1.36-2.12; p < 0.00001) .
Post-Marketing Surveillance
Post-marketing surveillance of Zosyn conducted between January 2009 and March 2013 provided valuable data on the safety and efficacy of the drug in real-world clinical settings, particularly in pediatric populations . This surveillance found no previously unknown adverse events requiring special attention and confirmed the drug's efficacy across various infection types .
The surveillance did note that the incidence of diarrhea was moderately higher in pediatric patients compared to adults, with a higher rate in patients under 2 years of age compared to those 2 years or older . This finding suggests that ongoing attention to the potential for diarrhea in young pediatric patients is warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume